

A comparative study of the quinovic acid glycoside profiles in different Uncaria species

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Quinovic acid*

Cat. No.: *B198537*

[Get Quote](#)

A Comparative Analysis of Quinovic Acid Glycoside Profiles in Uncaria Species

For Researchers, Scientists, and Drug Development Professionals

The genus *Uncaria*, commonly known as Cat's Claw, encompasses a variety of plant species utilized in traditional medicine for their anti-inflammatory, immunomodulatory, and other therapeutic properties. A significant portion of these biological activities is attributed to a class of compounds known as **quinovic acid** glycosides. This guide provides a comparative overview of the **quinovic acid** glycoside profiles in different *Uncaria* species, supported by experimental data, to aid in research and development efforts.

Quantitative Comparison of Quinovic Acid Glycosides

The following table summarizes the identified **quinovic acid** glycosides in various *Uncaria* species, with quantitative data where available. It is important to note that the chemical profile can vary depending on factors such as the geographical origin, time of harvest, and the specific plant part used.

Uncaria Species	Plant Part	Identified Quinovic Acid Glycosides	Total Quinovic Acid Glycoside Content (%) w/w of dry extract)	Reference
U. tomentosa	Bark	3-O- β -D-fucopyranosylquinovic acid, 3-O- β -D-glucopyranosylquinovic acid, 3-O- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-fucopyranosylquinovic acid, 3-O- β -D-quinovopyranosylquinovic acid, and their corresponding 27-O- β -D-glucopyranosyl esters. At least 14 different quinovic acid glycosides have been identified.	0.057 - 2.584% in wild samples.	[1]
U. guianensis	Bark	Quinovic acid 3 β -O- β -D-quinovopyranoside, Quinovic acid 3 β -O- β -D-fucopyranosyl-(27 \rightarrow 1)- β -D-	Not explicitly quantified in comparative studies.	[2]

		glucopyranosyles ter, Quinovic acid 3 β -O-[β -D- glucopyranosyl- (1 \rightarrow 3)- β -D- fucopyranosyl]- (27 \rightarrow 1)- β -D- glucopyranosyles ter, Quinovic acid 3 β -O- β -D- fucopyranoside.	
U. rhynchophylla	Stems with hooks	While rich in alkaloids, specific quantitative data on quinovic acid glycosides is less prevalent in the reviewed literature. The focus has been primarily on its alkaloid content.	Not available in reviewed literature. [3]
U. hirsuta	Leaves	Contains triterpenes and glycosides, but specific identification and quantification of quinovic acid glycosides require further investigation.	Not available in reviewed literature. [4]

Experimental Protocols

The following sections detail the methodologies for the extraction and analysis of **quinovic acid** glycosides from Uncaria species, based on established scientific literature.

Extraction of Quinovic Acid Glycosides

This protocol describes a common method for the extraction of **quinovic acid** glycosides from Uncaria bark.

Materials:

- Dried and powdered Uncaria bark
- Methanol (MeOH)
- Water (H₂O)
- n-Butanol (n-BuOH)
- Rotary evaporator
- Freeze-dryer

Procedure:

- Maceration: The dried and powdered bark material is macerated with methanol at room temperature for 24-48 hours. This process is typically repeated three times to ensure exhaustive extraction.
- Solvent Evaporation: The combined methanolic extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.
- Liquid-Liquid Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The **quinovic acid** glycosides will preferentially move into the n-butanol phase.
- Final Concentration: The n-butanol fraction is collected and evaporated to dryness under reduced pressure to yield the **quinovic acid** glycoside-rich fraction.

- Lyophilization: For a stable, dry powder, the concentrated fraction can be freeze-dried.

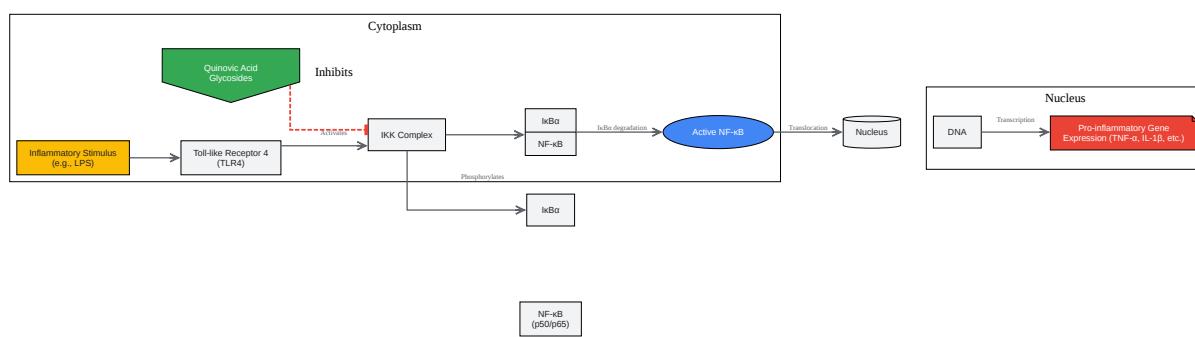
HPLC-PDA Analysis of Quinovic Acid Glycosides

This method allows for the separation and quantification of **quinovic acid** glycosides.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with a Photodiode Array (PDA) detector.
- C18 reversed-phase analytical column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).

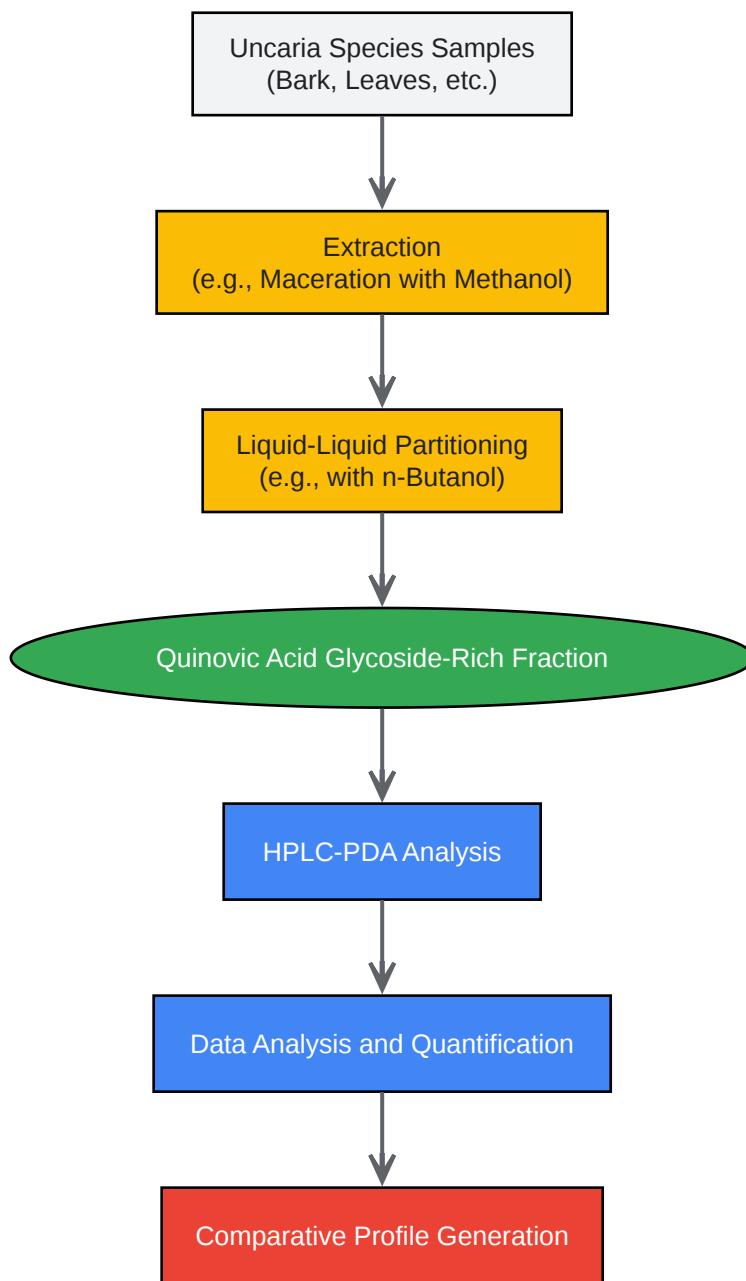
Chromatographic Conditions:


- Mobile Phase: A gradient elution is typically used, consisting of:
 - Solvent A: 0.1% Formic acid in Water
 - Solvent B: Acetonitrile
- Gradient Program:
 - 0-10 min: 20-30% B
 - 10-30 min: 30-50% B
 - 30-40 min: 50-80% B
 - 40-45 min: 80-20% B (re-equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection Wavelength: 210 nm
- Injection Volume: 20 μ L

Quantification:

Quantification is achieved by comparing the peak areas of the analytes in the sample chromatogram with those of a calibration curve constructed using a known standard of a specific **quinovic acid** glycoside (e.g., **quinovic acid 3-O- β -D-glucopyranoside**).

Signaling Pathway and Experimental Workflow


The anti-inflammatory effects of **quinovic acid** glycosides from *Uncaria* species are, in part, mediated through the inhibition of the NF- κ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.^{[5][6][7][8]} This pathway is a central regulator of the inflammatory response.

[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB signaling pathway by Uncaria **quinovic acid** glycosides.

The following diagram illustrates a general experimental workflow for the comparative analysis of **quinovic acid** glycosides in different Uncaria species.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for comparative analysis of **quinovic acid** glycosides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Quinovic acid glycosides from Uncaria guianensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Uncaria rhynchophylla and its Major Constituents on Central Nervous System: A Review on Their Pharmacological Actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsat.org [ijpsat.org]
- 5. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice | PLOS One [journals.plos.org]
- 6. The Quinovic Acid Glycosides Purified Fraction from Uncaria tomentosa Protects against Hemorrhagic Cystitis Induced by Cyclophosphamide in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiinflammatory actions of cat's claw: the role of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncaria tomentosa acts as a potent TNF-alpha inhibitor through NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A comparative study of the quinovic acid glycoside profiles in different Uncaria species]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b198537#a-comparative-study-of-the-quinovic-acid-glycoside-profiles-in-different-uncaria-species>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com